3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused to an azetidine ring substituted with a furan-3-carbonyl group. This structure combines the conformational rigidity of azetidine with the electron-withdrawing properties of the oxazolidinedione moiety, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZQNWIGDPILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C(=O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan derivatives with azetidine and oxazolidine precursors. One common method involves the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.
Scientific Research Applications
Overview
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that combines furan, azetidine, and oxazolidine structures. Its unique molecular architecture grants it diverse applications in scientific research, particularly in chemistry, biology, and medicine.
Scientific Research Applications
1. Chemistry
The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, enabling the development of new materials and compounds with tailored properties.
2. Biology
Research indicates that 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exhibits potential bioactivity, particularly in antimicrobial and anticancer applications. Its unique structure facilitates interactions with biological targets, making it a candidate for studying enzyme interactions and binding affinities.
3. Medicine
The compound is under investigation for its potential use in drug development. It shows promise in inhibiting specific enzymes and receptors, which could lead to therapeutic applications in treating various diseases. For instance, its ability to modulate biological pathways may contribute to anticancer strategies.
4. Industry
In industrial contexts, this compound can be utilized in the synthesis of specialty chemicals and advanced materials with unique mechanical and thermal properties. Its versatility makes it suitable for applications ranging from pharmaceuticals to materials science.
Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial properties against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | TBD | TBD |
| Staphylococcus aureus | TBD | TBD |
These findings suggest that derivatives of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione may be effective against both gram-positive and gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer potential through various assays. For instance, preliminary results indicate significant cytotoxic effects on cancer cell lines, showing promise as a lead compound in cancer therapy development.
Mechanism of Action
The mechanism of action of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Potential: The furan-3-carbonyl group may enhance binding to hydrophobic enzyme pockets, as seen in ferulic acid derivatives .
- Synthetic Challenges : Introducing the furan carbonyl to azetidine requires careful control of acylation conditions to avoid ring strain or side reactions .
Biological Activity
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a unique combination of furan, azetidine, and oxazolidine rings, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O5
- Molecular Weight : 314.29 g/mol
- CAS Number : 2034309-62-9
The structural complexity of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Synthesis
The synthesis of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan-3-carboxylic acid with azetidin-3-amine. This is followed by cyclization with oxazolidine-2,4-dione under controlled conditions, often utilizing organic solvents such as ethanol or dichloromethane and catalysts like triethylamine to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit significant antimicrobial activity. For example, derivatives of azetidine and oxazolidine have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Studies have demonstrated that related compounds possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, thiazolidin derivatives have shown selective cytotoxicity against HeLa and K562 cells, suggesting that the furan and azetidine moieties may enhance anticancer activity through specific molecular interactions .
Table 1 summarizes the cytotoxic effects of similar compounds:
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidin derivative | HeLa | 8.9 | |
| Thiazolidin derivative | K562 | 8.5 | |
| Oxazolidine derivative | MDA-MB-361 | 12.7 | |
| Furan-based compound | Various | Varies |
The biological activity of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to apoptosis and cell cycle regulation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antibacterial effects of synthesized oxazolidine derivatives against Gram-positive bacteria. The results indicated significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .
- Cytotoxicity Evaluation : In vitro tests on various cancer cell lines demonstrated that certain derivatives exhibited lower IC50 values than standard chemotherapeutics like cisplatin, indicating promising anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
